Tetrazolo[1,5-a]quinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrazolo[1,5-a]quinoline can be synthesized through several methods:
Reaction of 2-chloroquinoline with sodium azide: This method involves the nucleophilic substitution of the chlorine atom by the azide group, followed by cyclization to form the tetrazole ring.
Diazotization of 2-hydrazinylquinoline derivatives: This method involves the formation of a diazonium salt, which then undergoes cyclization to form the tetrazole ring.
Intramolecular cyclocondensation of 2-azidoarylidenes: This method involves the formation of an azide intermediate, which then cyclizes to form the tetrazole ring.
Industrial Production Methods: Industrial production of this compound typically involves the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. For example, the reaction of this compound-4-carbaldehyde with o-phenylenediamine in the presence of p-toluenesulfonic acid under microwave irradiation has been reported .
Chemical Reactions Analysis
Types of Reactions: Tetrazolo[1,5-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium azide and various alkyl halides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Amine derivatives of this compound.
Substitution: this compound derivatives with different substituents on the tetrazole ring.
Scientific Research Applications
Tetrazolo[1,5-a]quinoline has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial, antifungal, and anticancer activities
Mechanism of Action
Tetrazolo[1,5-a]quinoline can be compared with other similar compounds, such as:
Tetrazolo[1,5-a]quinoxalines: These compounds share a similar structure but have different biological activities and applications.
Tetrazolo[1,5-a]pyridines: These compounds also have a fused tetrazole ring but differ in their chemical reactivity and biological properties.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions and its diverse biological activities. Its fusion of the tetrazole and quinoline rings enhances its stability and reactivity, making it a versatile compound for various applications .
Comparison with Similar Compounds
- Tetrazolo[1,5-a]quinoxalines
- Tetrazolo[1,5-a]pyridines
- Tetrazolo[1,5-a]quinoline-4-carbaldehyde
Properties
CAS No. |
235-25-6 |
---|---|
Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
tetrazolo[1,5-a]quinoline |
InChI |
InChI=1S/C9H6N4/c1-2-4-8-7(3-1)5-6-9-10-11-12-13(8)9/h1-6H |
InChI Key |
HHFCAUSIBNOUOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=NN32 |
Origin of Product |
United States |
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